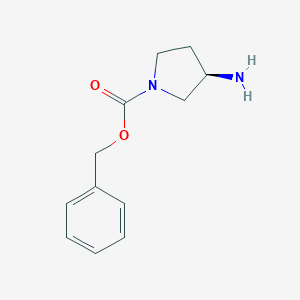

benzyl (3R)-3-aminopyrrolidine-1-carboxylate

Vue d'ensemble

Description

Benzyl (3R)-3-aminopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzyl (3R)-3-aminopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of 220.27 g/mol, is primarily studied for its role in enzyme inhibition and receptor binding, which are critical for various therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a pyrrolidine ring substituted with an amino group and a benzyl ester, contributing to its biological activity. The presence of the amino group allows for hydrogen bonding interactions with biological targets, while the benzyl moiety enhances lipophilicity, facilitating membrane permeability.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The compound acts as an inhibitor by binding to active sites, which can modulate enzyme activity and influence various signaling pathways. For instance, studies have shown that the compound can inhibit neuronal nitric oxide synthase (nNOS), a key enzyme involved in nitric oxide production, which has implications for neuroprotection and cardiovascular health .

Biological Activity Data

Case Studies

- Neuroprotection in Cerebral Palsy Models : In a study involving rabbit models, this compound demonstrated protective effects against hypoxia-induced neuronal damage. The compound significantly reduced the incidence of cerebral palsy phenotypes without adversely affecting blood pressure regulated by eNOS .

- Enzyme Inhibition Studies : Research on the enantiomers of similar pyrrolidine derivatives indicated that chirality plays a crucial role in their inhibitory potency against nNOS. The (3R, 4R)-isomer exhibited superior selectivity over other isoforms compared to its counterparts, highlighting the importance of stereochemistry in drug design .

Applications in Drug Development

The structural characteristics of this compound make it a promising scaffold for developing new therapeutics targeting various conditions, including neurodegenerative diseases and cardiovascular disorders. Its ability to modulate enzyme activity positions it as a valuable candidate for further pharmacological exploration.

Applications De Recherche Scientifique

Pharmaceutical Development

BAC serves as a precursor in the synthesis of novel drug candidates targeting various therapeutic areas, including:

- Neurological Disorders : The compound's structure allows for modifications that can lead to drugs aimed at treating conditions such as Alzheimer's and Parkinson's diseases.

- Infectious Diseases : Research has indicated its potential against bacterial infections, making it a candidate for antibiotic development.

Asymmetric Synthesis

BAC is utilized in asymmetric synthesis techniques due to its chiral nature. This property enables the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications where the activity can differ significantly between enantiomers.

Kinetic Resolution

The compound can be employed in kinetic resolution processes to separate enantiomers, enhancing the efficiency of synthesizing specific drug forms that exhibit desired biological activity.

Protecting Group Strategy

The benzyl group in BAC acts as a protecting group for the amine functionality during chemical reactions. This allows for selective modifications at other sites on the molecule while preserving the integrity of the amine group for later use.

Case Study 1: Neurological Drug Development

Recent studies have explored BAC's role in synthesizing compounds that inhibit specific enzymes associated with neurodegenerative diseases. For instance, modifications of BAC led to derivatives that demonstrated enhanced binding affinity to target receptors involved in neurotransmission regulation.

Case Study 2: Antimicrobial Activity

Research has shown that BAC derivatives possess antimicrobial properties. In vitro tests indicated that certain modifications increased efficacy against Gram-positive bacteria, paving the way for new antibiotic candidates derived from this compound.

Propriétés

IUPAC Name |

benzyl (3R)-3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXJNSKAXZNWMQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-73-6 | |

| Record name | Phenylmethyl (3R)-3-amino-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.